
4-Amino-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4-Amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 4-position and a carbonyl group at the 2-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an amine under acidic conditions. Another approach is the reduction of 4-nitro-3,4-dihydroquinolin-2(1H)-one using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form quinoline derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of 4-amino-3,4-dihydroquinoline.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 4-Amino-3,4-dihydroquinoline.
Substitution: N-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Properties
Research indicates that 4-Amino-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action is believed to involve interference with bacterial enzyme systems, although detailed mechanisms are still under investigation.
Anticancer Activity
The compound has also been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This aspect of its application is being actively researched, with several ongoing clinical trials assessing its efficacy against different cancer types .
Neuroprotective Effects
Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Chemical Research
Synthesis Methods
Several synthesis methods for this compound have been reported. Notably, microwave-assisted synthesis has proven efficient in producing this compound from azetidin-2-ones, significantly reducing reaction time and improving yield . Other methods include redox-triggered switchable synthesis and asymmetric synthesis techniques that allow for the creation of enantioenriched derivatives .
Interaction Studies
The compound's ability to bind to specific biological targets has been a focal point in chemical research. Interaction studies have demonstrated that it can selectively bind to certain receptors, influencing their activity and opening avenues for drug design tailored to specific therapeutic targets.
Comparative Analysis with Analog Compounds
Understanding how this compound compares with structurally similar compounds is crucial for identifying its unique properties and potential applications.
Compound Name | Structure Type | Key Features |
---|---|---|
3-Aminoquinolin-2(1H)-one | Quinoline derivative | Lacks the dihydro structure |
2-Amino-3-methylquinolin | Methylated variant | Exhibits different biological activities |
4-Hydroxyquinoline | Hydroxy derivative | Known for anti-inflammatory properties |
The distinct structural features of this compound confer unique biological activities compared to its analogs. Its ability to inhibit specific enzymes while demonstrating antimicrobial properties sets it apart from other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- A study published in ACS Organic Letters highlighted the compound's role in redox-neutral hydride-transfer reactions, showcasing its versatility in synthetic organic chemistry .
- Another research article focused on its microwave-assisted synthesis method demonstrated significant improvements in yield and efficiency compared to traditional methods .
Mechanism of Action
The mechanism of action of 4-Amino-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino and carbonyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and carbonyl groups.
4-Aminoquinoline: Similar but lacks the dihydro and carbonyl functionalities.
2-Quinolone: Similar but lacks the amino group.
Uniqueness
4-Amino-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the amino and carbonyl groups, which confer distinct chemical reactivity and biological activity. Its dihydro structure also differentiates it from fully aromatic quinoline derivatives.
Biological Activity
4-Amino-3,4-dihydroquinolin-2(1H)-one is a bicyclic compound recognized for its potential therapeutic properties. It features a quinolinone core with an amino group at the 4th position, and its molecular formula is with a molar mass of approximately 178.19 g/mol. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The compound's structure allows it to participate in various biochemical interactions. Its functional groups influence its reactivity and biological activity. The compound can bind to specific biological targets, which is crucial for therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For example, related compounds have demonstrated inhibition of nitric oxide synthase (NOS), which is critical in managing pain and inflammation .
Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|---|
3e | AChE | Mixed Inhibition | 0.28 |
3e | hMAO-B | Competitive Inhibition | 0.91 |
These data suggest that the compound could be effective in treating conditions like neuropathic pain and neurodegenerative diseases by modulating enzyme activity.
Study on NOS Inhibition
A notable study involved the synthesis and evaluation of compounds related to this compound as inhibitors of human NOS. One compound demonstrated excellent potency and selectivity for neuronal NOS (nNOS), fully reversing thermal hyperalgesia in a rat model when administered intraperitoneally at a dose of 30 mg/kg .
Hybrid Compounds
Recent research has focused on hybrid compounds combining the quinolinone structure with other pharmacophores. These hybrids have shown enhanced biological activities, such as potent inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in Alzheimer's disease treatment .
Properties
IUPAC Name |
4-amino-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-4,7H,5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABPBKCFXRHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672410 | |
Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858783-30-9 | |
Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.